molecular formula C16H11N3OS B4304788 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B4304788
M. Wt: 293.3 g/mol
InChI Key: IVHLFMYCTZWVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is known for its unique properties, including its high stability, low toxicity, and excellent solubility in various solvents.

Mechanism of Action

The mechanism of action of 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole is not well understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In bacteria and fungi, it can disrupt cell membranes, leading to cell death. Furthermore, this compound has been shown to exhibit insecticidal activity by disrupting the nervous system of insects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its high stability and low toxicity. This compound can be easily synthesized in large quantities with excellent purity, making it an ideal candidate for various applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole. One of the main directions is to explore its potential applications in medicine, agriculture, and material science. In addition, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis methods. Furthermore, the development of new derivatives of 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole with improved properties and activity is also an important area of research.

Scientific Research Applications

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In the medical field, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been reported to possess significant antibacterial and antifungal activity. In the agricultural field, this compound has been shown to have potent insecticidal activity against various pests, including mosquitoes, aphids, and whiteflies. Furthermore, 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various materials, including liquid crystals and organic semiconductors.

properties

IUPAC Name

3-(4-pyrrol-1-ylphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-2-10-19(9-1)13-7-5-12(6-8-13)15-17-16(20-18-15)14-4-3-11-21-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHLFMYCTZWVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole

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